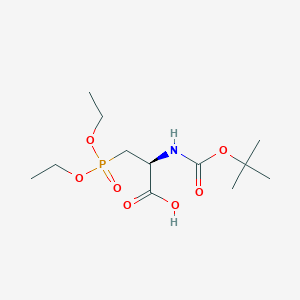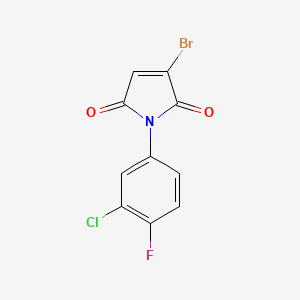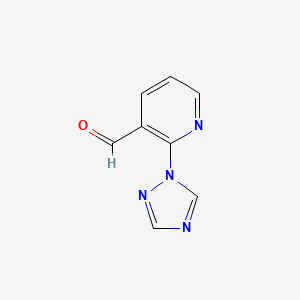
9-(2-Fluoro-4-nitrophenyl)-9H-carbazole
Übersicht
Beschreibung
The molecule “9-(2-Fluoro-4-nitrophenyl)-9H-carbazole” is likely to be a derivative of carbazole, which is a tricyclic aromatic organic compound. The molecule has a fluoro-nitrophenyl group attached to the 9th position of the carbazole .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a carbazole core structure with a 2-fluoro-4-nitrophenyl group attached to the 9th position. The presence of the nitro group (-NO2) and the fluoro group (-F) on the phenyl ring would have significant effects on the electronic structure and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitro and fluoro groups on the phenyl ring. The nitro group is electron-withdrawing, which would make the phenyl ring less electron-rich and potentially more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro and fluoro groups could affect properties such as polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Photophysical Properties : A study by Hu et al. (2018) on nitrophenyl substituted carbazole derivatives, including 9-(4-nitrophenyl)-9H-carbazole, revealed significant aggregation-induced emission properties and bright luminescence in certain conditions. These properties indicate potential applications in fields like luminescence and materials science (Hu et al., 2018).
Crystal Structures : Kubicki et al. (2007) investigated the crystal structures of two 9-[(E)-nitrophenylvinyl]-9H-carbazoles, highlighting the influence of van der Waals forces and pi-pi interactions. This research is significant in understanding molecular interactions and designing materials with specific crystallographic properties (Kubicki et al., 2007).
OLEDs and Polymer Light Emitting Diodes : Cho et al. (2010) synthesized ligands including 9-((6-(4-fluorophenyl)pyridin-3-yl)methyl)-9H-carbazole, demonstrating their application in tuning the emission spectra of Ir(III) complexes in polymer light-emitting diodes. This is relevant for the development of efficient and tunable OLEDs (Cho et al., 2010).
Electrochemical and Electrochromic Properties : Hu et al. (2013) synthesized novel donor-acceptor type monomers, including 9-(4-nitrophenyl)-3,6-di(thiophen-2-yl)-9H-carbazole, showing good electrochemical activity. These findings are important for applications in electrochromic devices and materials (Hu et al., 2013).
Antimicrobial Activities : Salih et al. (2016) explored the antimicrobial activities of 9H-carbazole derivatives, indicating their potential use in developing new antimicrobial agents (Salih et al., 2016).
Bacterial Biotransformation : Waldau et al. (2009) examined the biotransformation of 9H-carbazole by bacteria, leading to the formation of various hydroxylated metabolites. This research is crucial for understanding microbial degradation of environmental pollutants and for biotechnological applications (Waldau et al., 2009).
Electrochromic Polycarbazole Films : Hsiao & Lin (2016) synthesized and characterized electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles, indicating potential applications in electrochromic devices and smart windows (Hsiao & Lin, 2016).
Zukünftige Richtungen
The study of carbazole derivatives is an active area of research, particularly in the development of new materials and pharmaceuticals. The unique properties of the carbazole core structure, combined with the ability to modify its properties through functionalization (such as with a 2-fluoro-4-nitrophenyl group), make it a promising scaffold for the development of new compounds .
Eigenschaften
IUPAC Name |
9-(2-fluoro-4-nitrophenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O2/c19-15-11-12(21(22)23)9-10-18(15)20-16-7-3-1-5-13(16)14-6-2-4-8-17(14)20/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMZRJHUPJNLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C=C4)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281170 | |
| Record name | 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Fluoro-4-nitrophenyl)-9H-carbazole | |
CAS RN |
1820707-91-2 | |
| Record name | 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride](/img/structure/B1447008.png)
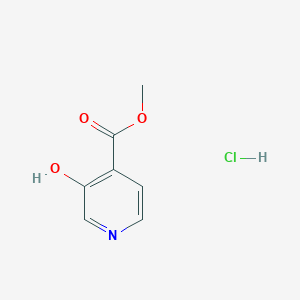


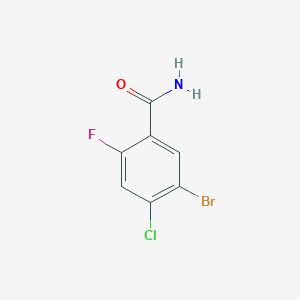

![[N-(p-Toluenesulfonyl)imino]phenyliodinane](/img/structure/B1447018.png)
